molecular formula C9H16N4O2 B1491810 2-Azido-1-(2-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one CAS No. 2098037-75-1

2-Azido-1-(2-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one

Cat. No.: B1491810
CAS No.: 2098037-75-1
M. Wt: 212.25 g/mol
InChI Key: CNFSTFGEOAEKIY-UHFFFAOYSA-N
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Description

2-Azido-1-(2-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one is a versatile chemical compound used in various scientific research fields. Its complex molecular structure makes it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-(2-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one involves multiple steps. One common method includes the reaction of piperidine with an azido compound under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-(2-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an amine.

Scientific Research Applications

2-Azido-1-(2-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one is used in various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein labeling.

    Medicine: Research into potential pharmaceutical applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azido-1-(2-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-1-(piperidin-1-yl)ethan-1-one
  • 2-Azido-1-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one

Uniqueness

2-Azido-1-(2-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one is unique due to its specific functional groups, which confer distinct reactivity and applications. The presence of both azido and hydroxyethyl groups allows for diverse chemical transformations and biological interactions.

Properties

IUPAC Name

2-azido-1-[2-(1-hydroxyethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-7(14)8-4-2-3-5-13(8)9(15)6-11-12-10/h7-8,14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFSTFGEOAEKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCN1C(=O)CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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